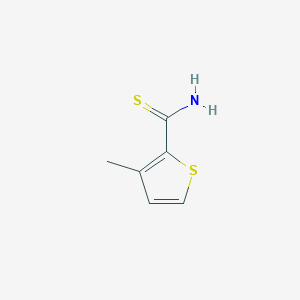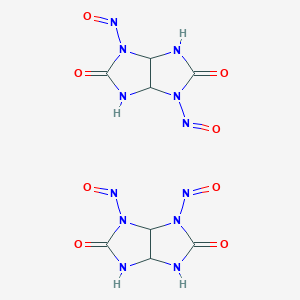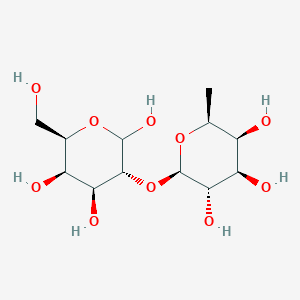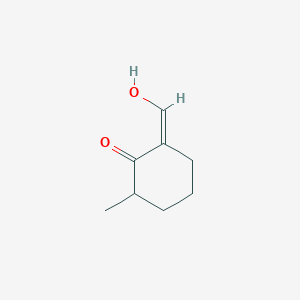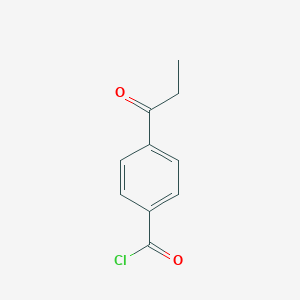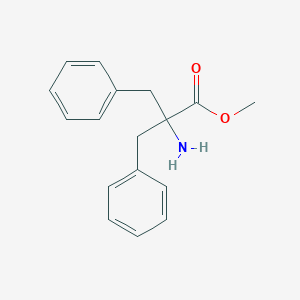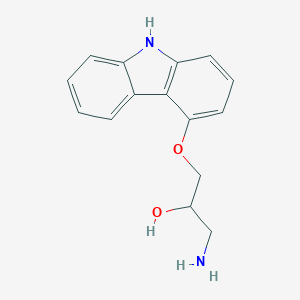
1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol
Vue d'ensemble
Description
“1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol” is known under the INN name carvedilol . It is a third-generation, non-selective, vasodilating β-blocker . It is used as a drug having antihypertensive, beta-adrenergic blocking, and vasodilating activity . It is also known to have anti-apoptotic, anti-bacterial (mostly gram-positive), antiproliferative, anti-inflammatory, and antioxidant activities .
Synthesis Analysis
The synthesis of carvedilol involves reacting 4-hydroxy carbazole with epichlorhydrin in the presence of an organic solvent and a base at temperatures between 10° C.-30° C . The resultant 4-(2,3-epoxypropoxy)-carbazole is then reacted with a salt of 2-(2-methoxyphenoxy)ethylamine, preferably hydrochloride salt, in the presence of a base and a hydroxylic solvent at temperatures between 30° C.-90° C .Molecular Structure Analysis
The molecular formula of carvedilol is C24H26N2O4 . It belongs to the class of organic compounds known as carbazoles, which are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of carvedilol include the reaction of 4-hydroxy carbazole with epichlorhydrin to form 4-(2,3-epoxypropoxy)-carbazole . This intermediate is then reacted with a salt of 2-(2-methoxyphenoxy)ethylamine to form carvedilol .Applications De Recherche Scientifique
1. Synthesis and Characterization
- Synthesis and Analysis : 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was synthesized and characterized through various techniques such as CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR. Computational studies at the DFT/B3LYP/6-311++G(d) level, including molecular electrostatic potential (MEP), Mulliken charge, IR-B3LYP, and structure optimization, were also performed (Warad et al., 2018).
2. Pharmacological Profile
- Carvedilol Profile : Carvedilol, a compound containing 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol, is a β1-, β2-, and α1-adrenoreceptor blocker with antioxidant and antiproliferative effects. It is used to treat hypertension, stable angina pectoris, and congestive heart failure. The chapter provides details on its physical characteristics, stability, methods of analysis, pharmacokinetics, and synthesis (Beattie, Phadke, & Novakovic, 2013).
3. Novel Syntheses and Intermediates
- Synthesis of Intermediates : New methods for synthesizing intermediates like 1-(9H-carbazol-4-yloxy)-3-halopropan-2-ol and 5-((9H-carbazol-4-yloxy)methyl)oxazolidin-2-one, utilized for the synthesis of Carvedilol, were described. This approach minimized impurity formation and improved reaction conversion, proving useful for preparing β-amino alcohols (Naidu et al., 2010).
4. Biological Activities and Applications
- Antifungal and Antibacterial Agents : Novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, containing elements of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol, were designed and synthesized. These compounds showed potent antifungal activity against various pathogenic fungal strains and Gram-positive/Gram-negative bacteria, with potential as antifungal agents (Rad et al., 2016).
5. Structural and Crystallographic Studies
- Crystal Structure Analysis : The structure of Carvedilol dihydrogen phosphate propan-2-ol solvate, containing the 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol moiety, was analyzed through crystallography. The study revealed insights into the intermolecular hydrogen bonds and the spatial arrangement of the molecule's components (Chernyshev et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUATVREIARQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565058, DTXSID701266981 | |
| Record name | 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol | |
CAS RN |
72955-96-5, 143412-40-2 | |
| Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72955-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



